molecular formula C12H16O2 B11994948 3-(2,5-dimethylphenyl)butanoic Acid

3-(2,5-dimethylphenyl)butanoic Acid

Cat. No.: B11994948
M. Wt: 192.25 g/mol
InChI Key: PXKLJKBWMFHYCB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is characterized by a butanoic acid backbone substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethylphenyl)butanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 2,5-dimethylbenzene with butanoic acid derivatives under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acid derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2,5-Dimethylphenyl)butanoic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-(2,4-Dimethylphenyl)butanoic acid
  • 3-(3,5-Dimethylphenyl)butanoic acid
  • 3-(2,6-Dimethylphenyl)butanoic acid

Uniqueness: 3-(2,5-Dimethylphenyl)butanoic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its isomers.

Biological Activity

3-(2,5-Dimethylphenyl)butanoic acid, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O2C_{13}H_{18}O_2, with a molecular weight of approximately 206.28 g/mol. The compound features a butanoic acid moiety attached to a 2,5-dimethylphenyl group, which may enhance its biological interactions due to steric effects and electronic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Neurotransmitter Modulation : Preliminary studies suggest the compound may interact with neurotransmitter systems, potentially influencing amino acid metabolism and offering therapeutic avenues for neurological disorders.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess such properties. This is particularly relevant in the context of conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been observed in related studies, suggesting potential applications in oxidative stress-related conditions.

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:

  • Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission and inflammation, modulating their activity.
  • Enzymatic Inhibition : It could inhibit enzymes responsible for the production of pro-inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Neuropharmacological Effects : A study highlighted the impact of similar compounds on cognitive functions and memory enhancement in animal models. The results suggest that these compounds could be developed as cognitive enhancers.
  • Anti-inflammatory Studies : Research focusing on anti-inflammatory agents has shown that derivatives of butanoic acids can significantly reduce inflammation markers in vivo. This suggests a promising therapeutic role for this compound in managing chronic inflammatory conditions .
  • Oxidative Stress Research : Investigations into antioxidants have revealed that compounds with similar structures can effectively reduce oxidative stress markers in cellular models. This positions this compound as a potential candidate for further studies in oxidative damage scenarios.

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Amino-3-methylbutanoic acidMethyl group additionPotential cognitive enhancer
3-Amino-2,5-dimethylbenzoic acidBenzoic acid moietyAnti-inflammatory properties
4-Amino-4-(3-methylphenyl)butanoic acidMethyl group on different positionVarying biological effects

This table illustrates how slight modifications to the structure can lead to differences in biological activity.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-4-5-9(2)11(6-8)10(3)7-12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)

InChI Key

PXKLJKBWMFHYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)CC(=O)O

Origin of Product

United States

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